molecular formula C5H11N5 B1453566 1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine CAS No. 31603-04-0

1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine

Cat. No. B1453566
CAS RN: 31603-04-0
M. Wt: 141.18 g/mol
InChI Key: JNMFCCCHDAEJNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tetrazole derivatives can be synthesized from amines, triethyl orthoformate, and sodium azide through a catalyzed reaction . A variety of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from these starting materials . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .


Molecular Structure Analysis

The molecular structure of tetrazole derivatives is characterized by a five-membered ring with four nitrogen atoms and one carbon atom . The tetrazole ring can be substituted at various positions to yield a wide range of derivatives .


Chemical Reactions Analysis

Tetrazole derivatives can undergo a variety of chemical reactions. For instance, they can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also react with active metals to produce new compounds .

Scientific Research Applications

Medicinal and Pharmaceutical Applications

Tetrazole and its derivatives, including “1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine”, play a very important role in medicinal and pharmaceutical applications . They are often used in the synthesis of various drugs due to their biological activity .

Click Chemistry

“1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine” can be synthesized using eco-friendly approaches such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . This is part of a broader field known as “click chemistry”, which focuses on the rapid, selective reaction of substances to form new compounds .

Synthesis of Novel Derivatives

A variety of 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives were obtained in moderate to high yields in methanol using a one-pot four-component condensation . These reactions presumably proceed via a domino imine formation, intramolecular annulation, and Ugi-azide reaction .

Synthesis of Regioselective N1-substituted 3-amino-1,2,4-triazoles

This compound can be used in the synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles . This method provides a rapid synthesis of these compounds and obtains different products with structural diversity .

Cytotoxic Activity Against Various Cancer Cell Lines

One of the triazole derivatives showed effective cytotoxic activity against various cancer cell lines with IC50 values in the nanomolar range . This suggests that “1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine” could potentially be used in the development of new anticancer drugs .

Synthesis of Bis Alkynes with Di-substituted Triazoles

Novel bis alkynes with di-substituted triazoles were synthesized and evaluated for their anticancer activities . It was found that the bis alkynes themselves have some anticancer activity .

Mechanism of Action

The mechanism of action of tetrazole derivatives can vary widely depending on their specific structure and the biological system in which they are acting. Some tetrazole derivatives have been found to exhibit inhibitory activities against certain cancer cell lines .

Safety and Hazards

Tetrazole derivatives can pose various safety hazards. They can react vigorously upon exposure to shock, fire, or heat, and can emit toxic nitrogen fumes upon decomposition . They can also react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

Future Directions

The synthesis and study of tetrazole derivatives is an active area of research, with potential applications in various fields including medicinal chemistry and materials science. Future research may focus on developing more efficient synthesis methods, exploring new reactions, and investigating the properties and potential applications of new tetrazole derivatives .

properties

IUPAC Name

1-(2H-tetrazol-5-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N5/c1-2-3-4(6)5-7-9-10-8-5/h4H,2-3,6H2,1H3,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMFCCCHDAEJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NNN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine
Reactant of Route 2
1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine
Reactant of Route 3
1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine
Reactant of Route 4
1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine
Reactant of Route 5
1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine
Reactant of Route 6
1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine

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